molecular formula C14H19N3O2S3 B15119562 10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one

10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one

Cat. No.: B15119562
M. Wt: 357.5 g/mol
InChI Key: PRYRCOOAHSMRQM-UHFFFAOYSA-N
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Description

10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7300^{2,6}]dodeca-2(6),3,9-trien-7-one is a complex organic compound with a unique structure that includes piperidine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one typically involves multiple steps. One common method starts with the preparation of the piperidine-1-carbonyl chloride, which is then reacted with other intermediates to form the final compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and sulfur atoms play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-1-carbonyl chloride: A precursor in the synthesis of the target compound.

    Sulfoxides and sulfones: Oxidized derivatives of sulfur-containing compounds.

    Other piperidine derivatives: Compounds with similar piperidine rings but different functional groups.

Uniqueness

10-(Piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one is unique due to its combination of piperidine, sulfur, and nitrogen atoms in a tricyclic structure. This unique arrangement gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H19N3O2S3

Molecular Weight

357.5 g/mol

IUPAC Name

10-(piperidine-1-carbonyl)-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodecan-7-one

InChI

InChI=1S/C14H19N3O2S3/c18-12-9-8(4-7-21-9)17-11(15-12)10(22-14(17)20)13(19)16-5-2-1-3-6-16/h8-11H,1-7H2,(H,15,18)

InChI Key

PRYRCOOAHSMRQM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2C3NC(=O)C4C(N3C(=S)S2)CCS4

Origin of Product

United States

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